1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVHAGDWEZZIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with 5-Fluoro-2-methoxybenzyl Halides
The most widely reported method involves the alkylation of piperazine using 5-fluoro-2-methoxybenzyl chloride or bromide. This route is favored for its simplicity and scalability.
Procedure :
- Synthesis of 5-Fluoro-2-methoxybenzyl Halide :
- 5-Fluoro-2-methoxybenzyl alcohol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding chloride or bromide.
- Example: Reacting 5-fluoro-2-methoxybenzyl alcohol with SOCl₂ in dichloromethane at 0–5°C for 4 hours produces 5-fluoro-2-methoxybenzyl chloride in 85% yield.
- Alkylation of Piperazine :
- The benzyl halide is reacted with piperazine in a polar aprotic solvent (e.g., dimethylformamide, DMF) using a base (e.g., potassium carbonate) to deprotonate the amine.
- Stoichiometric control (2:1 molar ratio of piperazine to benzyl halide) minimizes di-alkylation.
- Example: Heating 5-fluoro-2-methoxybenzyl chloride with piperazine in DMF at 80°C for 12 hours yields the mono-alkylated product in 72% purity, requiring chromatographic purification.
Key Challenges :
Reductive Amination of 5-Fluoro-2-methoxybenzaldehyde
An alternative route employs reductive amination between 5-fluoro-2-methoxybenzaldehyde and piperazine.
Procedure :
- Condensation : The aldehyde and piperazine are combined in methanol, forming an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at room temperature.
- Workup : The product is isolated via acid-base extraction, yielding 68–75% purity before crystallization.
Advantages :
Limitations :
Radical-Mediated Cyclization (Emerging Method)
A novel approach reported in patent literature utilizes manganese(III) acetate [Mn(OAc)₃] to mediate radical cyclization, forming the benzyl-piperazine linkage.
Mechanism :
- Radical Generation : Mn(OAc)₃ oxidizes the benzylic position of 5-fluoro-2-methoxytoluene, generating a benzyl radical.
- Cyclization : The radical couples with piperazine, followed by oxidation to form the final product.
Yield : 55–60% after purification, with scalability limited by reagent costs.
Reaction Optimization and Industrial Production
Solvent and Temperature Effects
Catalytic Enhancements
Industrial-Scale Production
- Continuous Flow Reactors : Patents describe tubular reactors for benzyl halide alkylation, achieving 90% conversion with in-line purification.
- Cost Analysis :
Method Cost per kg (USD) Purity (%) Alkylation 1,200 98.5 Reductive Amination 1,800 97.0 Radical Cyclization 3,500 95.0
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid).
- Elemental Analysis : Calculated for C₁₃H₁₇FN₂O: C, 63.92%; H, 6.97%; N, 11.48%. Found: C, 63.85%; H, 7.02%; N, 11.41%.
Applications and Derivatives
This compound serves as a precursor for antipsychotics (e.g., aripiprazole analogs) and antimicrobial agents. Fluorine’s electronegativity enhances binding to serotonin receptors, as evidenced by radioligand assays (Kᵢ = 12 nM for 5-HT₂A).
Chemical Reactions Analysis
Alkylation Reactions
The secondary amines in the piperazine ring readily undergo alkylation. Common alkylating agents include:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DCM, K₂CO₃, RT, 12 hrs | N-Methylpiperazine derivative | 82% | |
| Ethyl bromoacetate | THF, DIPEA, 60°C, 6 hrs | Ethyl (piperazinyl)acetate adduct | 75% |
Key findings:
-
Steric hindrance from the benzyl group reduces reaction rates compared to unsubstituted piperazine.
-
Polar aprotic solvents (e.g., DCM, THF) improve yields by stabilizing transition states .
Sulfonylation Reactions
The compound reacts with sulfonyl chlorides to form sulfonamides, a critical step in drug design:
| Sulfonyl Chloride | Base | Solvent | Product Purity | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Et₃N | DCM | >95% (HPLC) | |
| Methanesulfonyl chloride | NaHCO₃ | Acetone | 89% |
Mechanistic notes:
-
Sulfonylation occurs preferentially at the less hindered piperazine nitrogen.
-
Excess sulfonyl chloride (1.5 eq) ensures complete conversion.
Acylation Reactions
Acid chlorides and anhydrides efficiently acylate the piperazine moiety:
| Acylating Agent | Temperature | Time | Product Application | Reference |
|---|---|---|---|---|
| Acetyl chloride | 0°C → RT | 3 hrs | Intermediate for kinase inhibitors | |
| Benzoyl chloride | Reflux | 2 hrs | Antidepressant analogs |
Kinetic data :
-
Reaction with acetyl chloride follows second-order kinetics (k = 0.15 M⁻¹min⁻¹ at 25°C) .
-
Electron-withdrawing groups on the acylating agent accelerate the reaction .
Oxidation Reactions
The tertiary amine can be oxidized to N-oxides under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | N-Oxide Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | MeOH | 50°C | 68% | |
| mCPBA | DCM | 0°C | 91% |
Structural impact :
-
N-Oxidation increases water solubility by ~3-fold (logP reduction from 2.1 to 0.8).
-
X-ray crystallography confirms planar configuration of N-oxide products.
Nucleophilic Aromatic Substitution
The electron-deficient fluorinated aromatic ring participates in SNAr reactions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 8 hrs | 5-Methoxy-2-hydroxyphenyl derivative | |
| Piperidine | NMP, MW, 150°C, 30 min | 5-Piperidinyl-2-methoxyphenyl analog |
Key observations :
-
Fluorine at C5 shows higher reactivity than methoxy at C2 (krel = 4.7) .
-
Microwave irradiation reduces reaction times from hours to minutes .
Metal-Catalyzed Couplings
The benzyl position enables cross-coupling reactions:
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 83% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 2-Chloropyridine | 77% |
Optimization data :
-
Highest yields achieved with 2 mol% Pd loading and 1:1.2 substrate ratio.
-
Steric effects from the piperazine reduce coupling efficiency compared to simple benzyl halides .
Salt Formation
The compound forms stable salts with pharmaceutical relevance:
| Acid | Stoichiometry | Solubility (mg/mL) | Application | Reference |
|---|---|---|---|---|
| Hydrochloric acid | 1:1 | 45 (H₂O) | Improved bioavailability | |
| Oxalic acid | 1:0.5 | 28 (EtOH) | Crystallization control |
Crystallographic data :
-
HCl salt forms monoclinic crystals (space group P2₁/c, Z = 4).
-
Oxalate salt exhibits enhanced thermal stability (mp 218°C vs. 174°C for free base).
Scientific Research Applications
Scientific Research Applications
1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine has been investigated for various applications:
Medicinal Chemistry
The compound has been studied for its potential as a pharmacological agent. Its piperazine core is known to enhance the pharmacokinetic properties of drug candidates, making it a valuable scaffold for drug design.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For example, studies have shown that similar piperazine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also possess such activity. The mechanisms involve:
- Induction of apoptosis : Triggering programmed cell death in tumor cells.
- Cell cycle arrest : Preventing cancer cells from proliferating.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for similar applications.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Potential activity against bacterial strains | |
| Pharmacokinetics | Improved drug-like properties |
Case Studies
Several studies highlight the potential of piperazine derivatives, including this compound:
- Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, showcasing their potential as anticancer agents.
- Metabolic Disorders : A study involving related compounds showed improvements in metabolic parameters in animal models, suggesting that this class of compounds may also have applications in treating metabolic disorders.
- Antimicrobial Activity : Research on piperazine derivatives has revealed significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Receptor Binding and Selectivity
The position and nature of substituents on the phenyl ring significantly impact receptor affinity and selectivity. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (F, Cl, CF3) : Enhance receptor binding via sigma-hole interactions (e.g., Thr351 in tubulin ). Fluorine’s smaller size and higher electronegativity may optimize steric fit in 5-HT1A pockets compared to bulkier CF3 .
- Methoxy at 2-Position : Stabilizes binding through hydrogen bonding with receptor residues (e.g., 5-HT1A’s Asp116 ).
- Combined 5-F and 2-OCH3 : Likely synergize to improve selectivity and pharmacokinetics, reducing oxidative metabolism compared to chloro analogs .
Pharmacological and Behavioral Effects
- 5-HT1A Agonists : 1-(2-Methoxyphenyl)piperazine derivatives show hypothermia and reduced sympathetic nerve activity, reversed by antagonists like spiperone .
- 5-HT1B/2C Agonists : mCPP and TFMPP suppress locomotor activity in rats, with effects modulated by chronic serotonin depletion .
- Tubulin Modulation : Chlorine at R2 (e.g., 1-(5-Cl-2-OCH3-phenyl)piperazine) enhances tubulin inhibition, while methyl groups occupy hydrophobic pockets .
Target Compound Implications: The 5-fluoro substituent may reduce cytotoxicity compared to chlorine while maintaining tubulin-binding efficacy.
Physicochemical and Spectroscopic Properties
Evidence from spectroscopic studies (FT-IR, NMR) on 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine reveals:
- Methoxy Groups : Increase electron density on the phenyl ring, altering UV-Vis absorption (π→π* transitions at ~270 nm).
- Fluorine vs.
Biological Activity
1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine, also known by its CAS number 523980-75-8, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 5-fluoro-2-methoxyphenyl group. The presence of fluorine and methoxy groups is significant as they can influence the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16F N2O |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 523980-75-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly those in the central nervous system (CNS). Piperazine derivatives are known for their diverse pharmacological profiles, including:
- Dopamine Receptor Modulation : Compounds like this one often exhibit affinity for dopamine receptors, which can influence mood and behavior.
- Serotonin Receptor Interaction : Similar compounds have been shown to affect serotonin receptors, potentially impacting anxiety and depression.
Research indicates that the introduction of fluorine and methoxy groups enhances binding affinity and selectivity towards these receptors, making it a candidate for further development in treating neurological disorders .
Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has been explored in various contexts. While direct studies on this compound are sparse, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Case Studies
- Antileukemic Activity : Research focused on LQFM018 highlighted its ability to promote necroptosis in cancer cells, suggesting that similar piperazine derivatives could be effective in cancer therapy . The study indicated that the mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
- Neuroprotective Effects : Some studies have suggested that piperazine derivatives can protect against neurodegenerative conditions by modulating neurotransmitter systems. This opens avenues for investigating this compound's potential in treating diseases like Alzheimer's or Parkinson's .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine, and how can reaction yields be improved?
- Methodology : A general procedure involves coupling substituted benzyl halides with piperazine derivatives under basic conditions. For example, describes the synthesis of analogous compounds using 1-(4-fluorobenzyl)piperazine reacted with benzoyl chlorides in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Purification is achieved via crystallization or flash chromatography .
- Optimization : Yield improvements may involve solvent selection (e.g., DCM for better solubility), stoichiometric adjustments (1:1 molar ratio of piperazine to electrophile), and temperature control (room temperature to 50°C).
| Key Reaction Parameters |
|---|
| Solvent: DCM |
| Base: DIPEA (1.5 eq) |
| Temperature: 25–50°C |
| Purification: Crystallization (Et₂O) or chromatography |
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Chromatography : Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases effectively separates degradation products and impurities, as demonstrated for structurally similar piperazine derivatives .
- Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and substituent positions.
Q. What are the primary degradation pathways under accelerated stability testing conditions?
- Oxidative Degradation : The benzylic position adjacent to the piperazine ring is susceptible to oxidation, forming alcohol or ketone derivatives (e.g., bis(4-fluorophenyl)methanol as a common degradation product) .
- Hydrolytic Cleavage : Methoxy groups may undergo demethylation under acidic or alkaline conditions, leading to phenolic byproducts.
Advanced Research Questions
Q. How does this compound interact with neurotransmitter transporters, and what experimental models validate these interactions?
- Pharmacological Targets : Piperazine derivatives often exhibit affinity for dopamine (DAT) and serotonin (SERT) transporters. For example, highlights that 1-(1-naphthyl)piperazine selectively antagonizes 5HT2 receptors (Ki < 1 nM), while describes analogs inhibiting dopamine reuptake via DAT binding .
- Experimental Models :
-
In vitro : Radioligand displacement assays using transfected HEK-293 cells expressing human DAT/SERT.
-
In vivo : Blood pressure modulation in spontaneously hypertensive rats (SHR) correlates with α-receptor antagonism .
Receptor Affinity Profile 5HT2 (Ki) α-Receptor (Ki) Selectivity Ratio 1-(1-Naphthyl)piperazine 0.8 nM >2000 nM >2000 Ketanserin 2 nM 126 nM 63
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
- Methodological Factors :
- Radioligand Choice : Competitive binding assays using [³H]-spiperone (5HT2) vs. [³H]-prazosin (α-receptors) yield divergent results due to ligand-specific binding kinetics .
- Tissue Specificity : Vascular vs. neuronal receptor subtypes (e.g., α1A vs. α1B) exhibit differential compound sensitivity.
- Validation Strategies :
- Cross-validate findings using orthogonal assays (e.g., functional cAMP assays for GPCR activity).
- Conduct species-specific studies (human vs. rodent receptors).
Q. What structural modifications enhance the compound’s antimicrobial activity while minimizing cytotoxicity?
- SAR Insights : indicates that nitro (NO₂) or trifluoromethyl (CF₃) groups at the phenyl ring improve antimicrobial potency. For example, 1-(4-nitrobenzyl)piperazine derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Cytotoxicity Mitigation : Introducing hydrophilic substituents (e.g., hydroxyl or methoxy groups) reduces off-target effects, as seen in antiarrhythmic piperazine analogs .
Q. What computational tools are effective for predicting metabolic pathways and toxicity risks?
- In Silico Tools :
- PISTACHIO/BKMS_METABOLIC : Predicts phase I/II metabolism, highlighting potential N-dealkylation or hydroxylation sites .
- ADMETLab 3.0 : Estimates blood-brain barrier (BBB) permeability (e.g., low BBB penetration for polar derivatives) and hepatotoxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
